molecular formula C35H68O4 B13744499 Ditridecyl azelate CAS No. 26719-40-4

Ditridecyl azelate

Cat. No.: B13744499
CAS No.: 26719-40-4
M. Wt: 552.9 g/mol
InChI Key: ZOCXJFXOLXCHIM-UHFFFAOYSA-N
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Description

Ditridecyl azelate is an aliphatic dibasic ester derived from azelaic acid (HOOC-(CH₂)₇-COOH) and tridecyl alcohol (C₁₃H₂₇OH). Its structure comprises two tridecyl alkyl chains esterified to the terminal carboxyl groups of azelaic acid, yielding a high-molecular-weight plasticizer. These esters are valued for their low volatility, excellent low-temperature flexibility, and compatibility with polymers like PVC .

Properties

CAS No.

26719-40-4

Molecular Formula

C35H68O4

Molecular Weight

552.9 g/mol

IUPAC Name

ditridecyl nonanedioate

InChI

InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-24-28-32-38-34(36)30-26-22-21-23-27-31-35(37)39-33-29-25-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

ZOCXJFXOLXCHIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditridecyl azelate is synthesized through the esterification of azelaic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

Azelaic Acid+2Tridecyl AlcoholDitridecyl Azelate+Water\text{Azelaic Acid} + 2 \text{Tridecyl Alcohol} \rightarrow \text{this compound} + \text{Water} Azelaic Acid+2Tridecyl Alcohol→Ditridecyl Azelate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipase, has also been explored to enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ditridecyl azelate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of azelaic acid and tridecyl alcohol.

    Oxidation: Under oxidative conditions, this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Azelaic acid and tridecyl alcohol.

    Oxidation: Carboxylic acids derived from the oxidation of the ester.

    Reduction: Tridecyl alcohol and azelaic acid.

Scientific Research Applications

Ditridecyl azelate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of polymers and resins to enhance flexibility and durability.

    Biology: Investigated for its potential as a biodegradable lubricant in biological systems.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility and low toxicity.

    Industry: Utilized as a lubricant and plasticizer in various industrial applications, including automotive and aerospace industries.

Mechanism of Action

The mechanism of action of ditridecyl azelate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these processes are primarily physical interactions rather than specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Diacid Chain Length

Azelaic acid (C₉) has a longer carbon chain compared to adipic (C₆) and sebacic (C₁₀) acids. This influences the plasticizer’s flexibility and compatibility:

  • Adipate Esters (e.g., Ditridecyl Adipate): Shorter diacid chains (C₆) provide moderate flexibility but higher volatility compared to azelates.
  • Sebacate Esters (e.g., Dioctyl Sebacate, DOS): Longer diacid chains (C₁₀) enhance thermal stability but may reduce compatibility with polar polymers.
  • Azelate Esters (e.g., Ditridecyl Azelate): Intermediate chain length (C₉) balances low-temperature performance and volatility .
Alcohol Chain Length and Branching
  • This compound : Uses linear or branched C₁₃ alcohols, increasing molecular weight (~C₄₀H₇₈O₄) and reducing volatility.
  • DOZ (Di-2-ethylhexyl Azelate) : Branched C₈ alcohols improve low-temperature flexibility but have lower molecular weight (~C₂₆H₅₀O₄), leading to higher volatility .
  • Diisodecyl Azelate : Similar to this compound but with C₁₀ alcohols, offering a balance between molecular weight and compatibility .

Performance Metrics

Table 1: Key Properties of Azelate Esters vs. Analogues
Compound Diacid Chain Alcohol Chain Molecular Weight (g/mol) Volatility* Low-Temp Flexibility PVC Compatibility
This compound C₉ C₁₃ ~610 Low Excellent High
Ditridecyl Adipate C₆ C₁₃ ~570 Moderate Good Moderate
DOZ (C₈ Azelate) C₉ C₈ ~413 High Excellent High
Diisodecyl Azelate C₉ C₁₀ ~480 Low Good High
DTDP (Ditridecyl Phthalate) Aromatic C₁₃ ~530 Very Low Poor Limited

*Volatility inferred from molecular weight and branching .

Critical Findings :

Volatility : this compound’s high molecular weight (~610 g/mol) ensures lower volatility compared to DOZ (~413 g/mol) and adipate esters. This makes it suitable for high-temperature applications .

Low-Temperature Flexibility : Azelates outperform adipates and phthalates due to their linear diacid structure, which reduces polymer chain rigidity. DOZ, despite its lower molecular weight, excels here due to branched alcohols .

Compatibility with PVC : Aliphatic azelates maintain compatibility even at higher molecular weights, unlike aromatic phthalates like DTDP, which lose compatibility due to excessive apolarity .

Q & A

Q. What are the most effective synthesis methods for ditridecyl azelate, and how do reaction parameters influence yield?

Methodological Answer: this compound can be synthesized via enzymatic or microwave-assisted esterification. For enzymatic routes, lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) require optimization of enzyme load (0.05–0.45 g), substrate molar ratio (1:3–1:9 azelaic acid:lauryl alcohol), and temperature (40–64°C). Artificial Neural Networks (ANNs) with incremental backpropagation algorithms can model these parameters to predict yields >90% . Microwave synthesis offers rapid, solvent-free production (6.5–12 min) with yields up to 99.4%, leveraging controlled dielectric heating to minimize side reactions .

Q. How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm esterification success. For example, lead azelate coordination studies reveal resonance doubling in 13^13C spectra, indicating dual fatty acid conformations .
  • Differential Scanning Calorimetry (DSC): Analyze crystallization behavior by comparing theoretical and experimental melting points. Discrepancies (e.g., lower experimental values in azelate-rich polymers) suggest amorphous phase enrichment due to preferential succinate crystallization .
  • Fourier-Transform Infrared (FTIR): Identify ester carbonyl peaks (~1740 cm1^{-1}) and hydroxyl absence to verify esterification completion .

Q. What metabolic pathways involve azelate derivatives, and how are they quantified in biological systems?

Methodological Answer: Azelate, a dicarboxylic acid from oleate peroxidation, is metabolized slowly via peroxisomal β-oxidation rather than mitochondrial pathways. To track its dynamics:

  • Use mass isotopomer analysis (e.g., 13^{13}C-labeled azelate) in liver perfusion models. Ratios of M2-labeled acetyl-CoA to citrate acetyl moieties (1.5–2 for azelate vs. 4–6 for dodecanedioate) confirm partial peroxisomal degradation .
  • Employ elastic net regression in metabolomics to correlate plasma azelate levels with cancer risk, noting its role as a biomarker for fatty acid uptake .

Advanced Research Questions

Q. How does this compound influence crystallization behavior in polymer blends, and how can discrepancies between theoretical and experimental data be resolved?

Methodological Answer: In polyester blends (e.g., azelate-succinate copolymers), azelate units enrich amorphous phases due to steric hindrance from branched chains, reducing crystallinity. For systems with <72% azelate content:

  • Perform X-ray diffraction (XRD) to quantify amorphous/crystalline phase ratios.
  • Apply Flory-Huggins theory to model polymer-solvent interactions, adjusting for azelate’s preferential phase separation. Observed deviations in DSC curves (e.g., lower experimental melting points) require recalibrating interaction parameters using lattice-based models .

Q. What advanced computational methods optimize this compound synthesis, and how are predictive models validated?

Methodological Answer:

  • Artificial Neural Networks (ANNs): Train models using central composite rotatable design (CCRD) data. Optimal ANNs with 4 inputs (enzyme load, time, temperature, molar ratio), 14 hidden nodes, and IBP algorithms achieve <5% prediction error. Validate via parity plots comparing experimental vs. predicted yields .
  • Molecular Dynamics (MD): Simulate microwave irradiation effects on reaction kinetics. Correlate dielectric loss tangent with esterification rates to validate time-yield enhancements observed experimentally .

Q. How does this compound interact with biodiesel components to alter cold flow properties?

Methodological Answer: Azelate esters (e.g., dimethyl azelate) disrupt co-crystallization of saturated fatty acid methyl esters (FAMEs). Methodologies include:

  • Slow-Cooling Crystallography: Monitor FAME-azelate mixtures at 0.5°C/min. Absence of separate DSC peaks confirms co-crystallization inhibition.
  • Ideal Solution Theory Deviation: Calculate cloud point depressions using Margules activity coefficients. Deviations >10% (e.g., at 5–10 wt% azelate) suggest non-ideal interactions, requiring Hansen solubility parameter analysis .

Q. What structural insights can NMR provide on metal-azelate coordination, and how does this inform material design?

Methodological Answer:

  • Lead-Azelate Coordination: 13^13C NMR of lead azelate reveals resonance doubling near carboxylate groups, indicating two coordination geometries. Compare with single-crystal XRD data (e.g., asymmetric unit conformations) to link spectral features to structural motifs .
  • Application in Polymers: Use 1^1H-13^13C Heteronuclear Correlation (HETCOR) NMR to map azelate’s spatial arrangement in ionomers, guiding designs for improved thermal stability .

Methodological Notes

  • Data Contradictions: Address crystallization discrepancies (e.g., ) by integrating XRD, DSC, and MD simulations to reconcile theoretical and experimental phase diagrams.
  • Ethical Compliance: For biological studies, adhere to protocols for human/animal subjects, including metabolite tracking consent and IRB approvals .
  • Reproducibility: Archive raw NMR/DSC data in repositories like Zenodo, citing DOI in publications .

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